1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one is a chemical compound known for its unique spirocyclic structure.
Vorbereitungsmethoden
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a suitable acylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 2,6-diazaspiro[3.4]octane with an appropriate acyl chloride in the presence of a base . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. For example, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and enhancing the effects of other drugs like opioids . This interaction can influence various cellular pathways, leading to therapeutic effects such as pain relief and reduced drug tolerance .
Vergleich Mit ähnlichen Verbindungen
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound also exhibits sigma-1 receptor antagonist activity and has been studied for its potential in pain management.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist, making it a promising candidate for pain treatment.
Eigenschaften
Molekularformel |
C10H18N2O |
---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(2,6-diazaspiro[3.4]octan-6-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-8(2)9(13)12-4-3-10(7-12)5-11-6-10/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
MZMPJFKCGGENGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCC2(C1)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.